3-[7-(carboxymethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoic acid
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Overview
Description
3-[7-(carboxymethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoic acid is a complex organic compound belonging to the coumarin family Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[7-(carboxymethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoic acid typically involves multi-step organic reactions. One common method includes the condensation of 4,8-dimethylcoumarin with a suitable carboxymethoxy reagent under controlled conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires careful temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and consistent product quality. The use of automated systems and advanced analytical techniques ensures the reproducibility and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[7-(carboxymethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carboxymethoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various alkylated derivatives.
Scientific Research Applications
3-[7-(carboxymethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe in biological assays.
Medicine: Explored for its anti-inflammatory and antioxidant properties, making it a candidate for drug development.
Industry: Utilized in the development of new materials with specific luminescent properties.
Mechanism of Action
The mechanism of action of 3-[7-(carboxymethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoic acid involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of certain enzymes or as a modulator of signaling pathways. The carboxymethoxy group plays a crucial role in its binding affinity and specificity towards these targets. Additionally, its coumarin core structure allows it to participate in electron transfer reactions, contributing to its antioxidant activity .
Comparison with Similar Compounds
Similar Compounds
3-(4-(carboxymethoxy)phenyl)propanoic acid: Similar in structure but lacks the coumarin core.
7-(carboxymethoxy)-4-methylcoumarin: Shares the coumarin core but differs in the substitution pattern.
Uniqueness
3-[7-(carboxymethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a coumarin core with a carboxymethoxy group makes it a versatile compound for various applications .
Properties
IUPAC Name |
3-[7-(carboxymethoxy)-4,8-dimethyl-2-oxochromen-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O7/c1-8-10-3-5-12(22-7-14(19)20)9(2)15(10)23-16(21)11(8)4-6-13(17)18/h3,5H,4,6-7H2,1-2H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVBAUUYESIXRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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